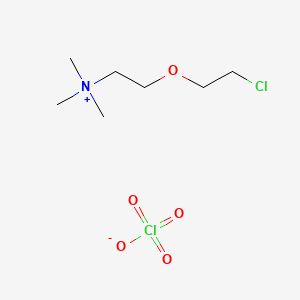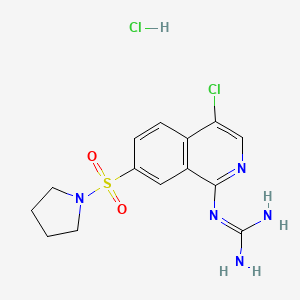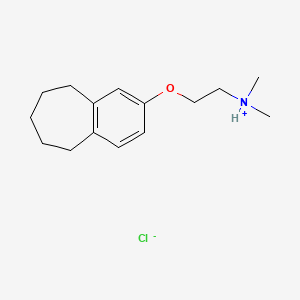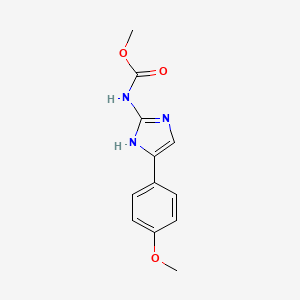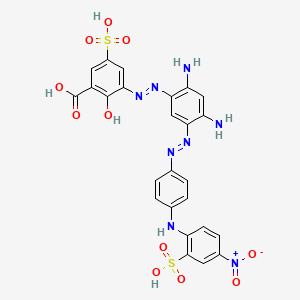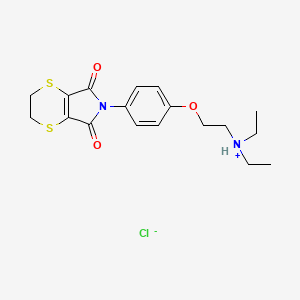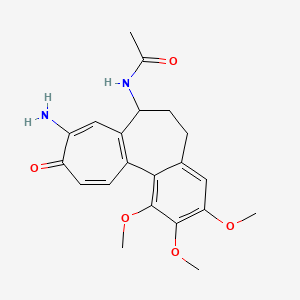
Isocolchiceinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isocolchiceinamide is a derivative of colchicine, a well-known alkaloid extracted from the autumn crocus (Colchicum autumnale). This compound has garnered interest due to its unique chemical properties and potential applications in various scientific fields. This compound is structurally similar to colchicine but exhibits distinct biological and chemical behaviors, making it a valuable subject of study.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isocolchiceinamide typically involves the modification of colchicine through a series of chemical reactions. One common method includes the treatment of colchicine with hydrazine, which leads to the formation of deacetamidothis compound. This intermediate can then be further processed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include controlling temperature, pressure, and the concentration of reagents to achieve the desired product efficiently.
化学反应分析
Types of Reactions
Isocolchiceinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
科学研究应用
Isocolchiceinamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its effects on cellular processes, including cell division and apoptosis.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in treating inflammatory conditions and certain types of cancer.
Industry: This compound is used in the development of new materials and as a catalyst in various industrial processes .
作用机制
The mechanism of action of isocolchiceinamide involves its interaction with tubulin, a protein that plays a crucial role in cell division. By binding to tubulin, this compound disrupts the formation of microtubules, leading to the inhibition of cell division. This mechanism is similar to that of colchicine but may exhibit differences in binding affinity and specificity .
相似化合物的比较
Isocolchiceinamide can be compared with other colchicine derivatives and related compounds:
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
Deacetamidothis compound: An intermediate in the synthesis of this compound, with similar but distinct properties.
Other Colchicine Derivatives: Various derivatives have been synthesized to explore different biological activities and therapeutic potentials .
This compound stands out due to its unique chemical structure and specific interactions with biological targets, making it a valuable compound for further research and development.
属性
CAS 编号 |
25269-21-0 |
|---|---|
分子式 |
C21H24N2O5 |
分子量 |
384.4 g/mol |
IUPAC 名称 |
N-(9-amino-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide |
InChI |
InChI=1S/C21H24N2O5/c1-11(24)23-16-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-17(25)15(22)10-14(13)16/h6,8-10,16H,5,7H2,1-4H3,(H2,22,25)(H,23,24) |
InChI 键 |
RUFVXHLYYCFXHF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C(=O)C=C3)N)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


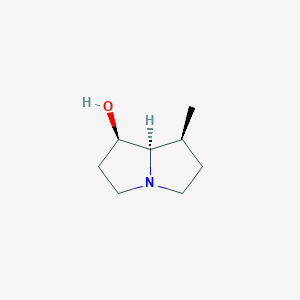
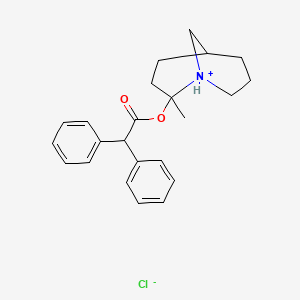
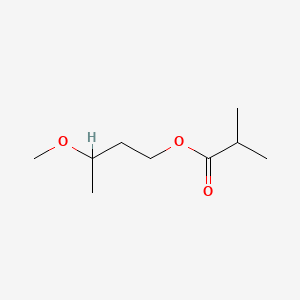
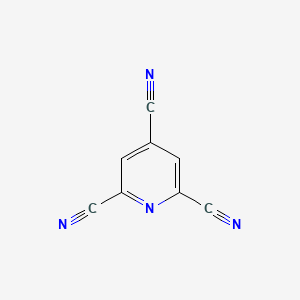


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)
